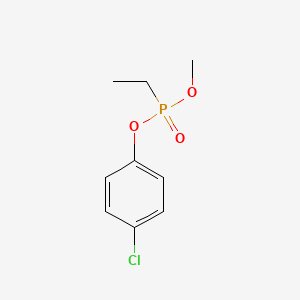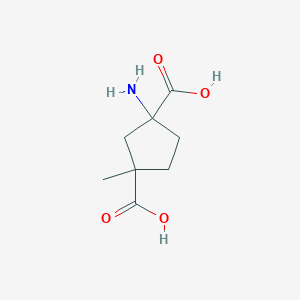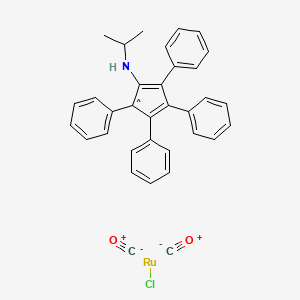
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a nitrophenyl group and a carboxylic acid moiety in the structure of this compound makes it an interesting compound for various chemical and biological studies .
Méthodes De Préparation
The synthesis of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products. Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of pyrrolidine derivatives with biological targets. . In industry, it can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl group and the carboxylic acid moiety allows it to bind to certain proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the phenyl ring. The unique combination of the nitrophenyl group and the carboxylic acid moiety in this compound gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(3S,4R)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-4,8-9,12H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |
Clé InChI |
UAPQUOMPLVHDJP-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)




![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)

